molecular formula C8H22N2O2Si B1265599 N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane CAS No. 3069-29-2

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane

Cat. No. B1265599
CAS RN: 3069-29-2
M. Wt: 206.36 g/mol
InChI Key: MQWFLKHKWJMCEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane involves the reaction of 3-aminopropyltriethoxysilane and its derivatives through the formation of intermediate products. These intermediates, under synthesis conditions, undergo processes such as intramolecular desilylation, leading to cyclic products, or intermolecular desilylation, resulting in linear products (Kirilin et al., 2009).

Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is characterized by its dense packing density when formed into a self-assembled monolayer. This packing is estimated to involve about 3 molecules per nm², as determined through methods such as chemical labeling and spectroscopy techniques (Sugimura et al., 2011).

Chemical Reactions and Properties

The compound's reactivity is highlighted in the synthesis of heterocyclic substituted silatranes, showcasing its ability to undergo simple condensation reactions with N-heterocycles, yielding a variety of silatrane derivatives. These reactions are facilitated by the compound's aminopropyl and aminoethyl groups, which act as reactive sites for forming bonds with heterocycles (Verma et al., 2001).

Physical Properties Analysis

The physical properties of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, including its ability to form thin films on silica substrates, are crucial for its adhesion-promoting applications. Studies have explored the optimal conditions for achieving consistent aminated surfaces, addressing factors such as reaction temperature and solution concentration (Howarter & Youngblood, 2006).

Chemical Properties Analysis

The chemical properties of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane are exemplified in its application towards the synthesis of silica columns for chromatographic analysis. The compound's ability to enhance the retention and selectivity behaviour of aromatic amines in high-performance liquid chromatography highlights its effectiveness as a stationary phase modifier (Okamoto & Kishimoto, 1981).

Scientific Research Applications

1. Chiral Peptide Nucleic Acids

  • Summary of Application: N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is used in the synthesis of chiral peptide nucleic acids (PNAs). PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They have higher affinity and superior sequence selectivity compared to DNA, and are resistant to nucleases and proteases .
  • Methods of Application: The synthesis of chiral PNAs involves the modification of the PNA backbone, specifically the N-(2-aminoethyl)glycine backbone .
  • Results or Outcomes: The modification of the PNA backbone improves the antisense and antigene properties of PNAs. Chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone have been explored for their improved properties .

2. Formaldehyde Adsorption

  • Summary of Application: N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is used in the preparation of microcrystalline cellulose/N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane composite aerogel, which has been found to have good adsorption properties for formaldehyde .
  • Methods of Application: The adsorption of formaldehyde by the composite aerogel relies on the reaction of the protonated –NH3+ group in N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane with formaldehyde to form a Schiff base .
  • Results or Outcomes: The modification of the aerogel reduced the pore volume and specific surface area, and the average pore size increased to 14.56 nm, which enhanced the adsorption capacity of formaldehyde. The adsorption amount reached 9.52 mg/g .

Safety And Hazards

The safety data sheet for a similar compound, N-(2-Aminoethyl)acetamide, indicates that it is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The use of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane in the preparation of efficient adsorption materials for air purification shows promise. The adsorption of formaldehyde by the MCC/APMDS composite aerogel provides valuable information for the preparation of adsorbent materials with high formaldehyde adsorption capacity .

properties

IUPAC Name

N'-[3-[dimethoxy(methyl)silyl]propyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22N2O2Si/c1-11-13(3,12-2)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWFLKHKWJMCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCNCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

165895-35-2
Record name 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]-, homopolymer
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DSSTOX Substance ID

DTXSID1044649
Record name N-{3-[Dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine
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Molecular Weight

206.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]-
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Product Name

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane

CAS RN

3069-29-2
Record name N-(β-Aminoethyl)-γ-aminopropylmethyldimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3069-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
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Record name 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-{3-[Dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine
Source EPA DSSTox
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Record name N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine
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Record name N-(2-AMINOETHYL)-3-AMINOPROPYLMETHYLDIMETHOXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
E Pellizzi, A Lattuati-Derieux, JBE de Lacaillerie… - … degradation and stability, 2012 - Elsevier
Museum artifacts made of polyurethane foam are frequently affected by conservation issues mainly related to the loss of their mechanical properties. While effective polyurethane ether …
Number of citations: 12 www.sciencedirect.com
J Yang, J Xiao, J Zeng, L Bian, C Peng, F Yang - Fibers and Polymers, 2013 - Springer
To improve interfacial adhesion between carbon fiber and epoxy resin, the epoxy matrix is modified with N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane (YDH602) and N-(2-…
Number of citations: 62 link.springer.com
Y Nomura, A Sato, S Sato, H Mori… - Journal of applied …, 2008 - Wiley Online Library
Novel silane endcappers and novel polyurethanes end‐capped with alkoxysilane (silylated polyurethanes) were developed as moisture‐curable materials, in which curing reaction …
Number of citations: 26 onlinelibrary.wiley.com
C Gebald, JA Wurzbacher, P Tingaut… - … science & technology, 2011 - ACS Publications
A novel amine-based adsorbent for CO 2 capture from air was developed, which uses biogenic raw materials and an environmentally benign synthesis route without organic solvents. …
Number of citations: 416 pubs.acs.org
YS Yoon, HY Park, YC Lim, KG Choi, KC Lee, GB Park… - Thin Solid Films, 2006 - Elsevier
Parylene was deposited on a bare polyethylene terephthalate (PET) and poly carbonate (PC) film surface to enhance the oxygen and water barrier properties at room temperature. The …
Number of citations: 48 www.sciencedirect.com
Y Wu, F Cao, H Jiang, Y Zhang - Materials Research Express, 2017 - iopscience.iop.org
In this study, cellulose nanocrystal (CNC) extracted from hybrid poplar residue was grafted with an aminosilane, N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane (AEAPMDS). …
Number of citations: 15 iopscience.iop.org
Y Li, P Jia, J Xu, Y Wu, H Jiang, Z Li - Industrial & Engineering …, 2020 - ACS Publications
The effects of the reaction parameters were systematically investigated on the amine loading during the functionalization of cellulose nanofibrils (CNFs) using N-(2-aminoethyl)-3-…
Number of citations: 26 pubs.acs.org
P Pospiech, J Chojnowski, U Mizerska… - Journal of Molecular …, 2016 - Elsevier
Elastic and durable, magnetic and non-magnetic polysiloxane microspheres containing a large number of SiOH groups were obtained by a simple and cheap emulsion process. N-…
Number of citations: 10 www.sciencedirect.com
A Jebali, A Behzadi, I Rezapor, T Jasemizad… - International Journal of …, 2015 - Springer
The purpose of this study was to evaluate the adsorption of humic acid (HA) by amine-modified nanocellulose. At first, nanocellulose was synthesized by acid hydrolysis, and then was …
Number of citations: 25 link.springer.com
Y Zhang, ZA Qiao, Y Li, Y Liu, Q Huo - Journal of Materials Chemistry, 2011 - pubs.rsc.org
Cooperative adsorbents, designed on the basis of molecular structural features of targeted pollutant, were made by simultaneous grafting of two different organic functional groups on …
Number of citations: 64 pubs.rsc.org

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